molecular formula C17H11N B1217974 Benz[a]acridine CAS No. 225-11-6

Benz[a]acridine

Cat. No. B1217974
CAS RN: 225-11-6
M. Wt: 229.27 g/mol
InChI Key: JEGZRTMZYUDVBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benz[a]acridine derivatives involves base-catalysed reactions, such as the reaction between o-aminobenzaldehyde and naphthalene-1,3-diol, leading to compounds like benz[a]acridin-5-ol, which can be further modified to produce various derivatives. Techniques like NMR spectroscopy have been crucial in establishing the structures of these synthesized compounds (Mock, Ritchie, & Taylor, 1973). Additionally, methods involving the use of aromatic amides and benzophenone products have facilitated the synthesis of biologically active acridones and acridines, showcasing the versatility of synthetic approaches (Pintori & Greaney, 2010).

Molecular Structure Analysis

Mass spectrometry and other spectroscopic methods have been instrumental in elucidating the molecular structure of benz[a]acridines. Features such as the presence of strong peaks corresponding to stages of dehydrogenation and very little fragmentation of the polycyclic frame highlight the stability of these compounds' molecular structures (Buu‐Hoï, Orley, Mangane, & Jacquignon, 1965).

Chemical Reactions and Properties

Benz[a]acridine and its derivatives undergo various chemical reactions, including epoxidation and hydrolysis, with liver and lung microsomes showing differential metabolism pathways. These reactions highlight the compounds' reactivity and potential for bioactivation (Jacob, Schmoldt, Kohbrok, Raab, & Grimmer, 1982).

Physical Properties Analysis

The physical properties of benz[a]acridine derivatives, such as their photophysical, redox, and thermal characteristics, are significant for their potential applications in organic light-emitting diodes (OLEDs). Studies have shown these compounds to exhibit strong deep-blue or green emissions, indicating their utility as OLED emitters (Zhang, Chen, Chen, Xiaoxing, Cao, Chen, & Zhang, 2014).

Scientific Research Applications

Metabolic Activation Studies

Benz[a]acridine has been studied for its metabolic activation. A study investigated the metabolism of benz[a]acridine by liver and lung microsomes, identifying epoxidation and hydrolysis to dihydrodiols as predominant pathways (Jacob et al., 1982).

Biological Activities

Research explored the diverse biological activities of benz[a]acridine. It was found to display both in vitro and in vivo antimicrobial activities, along with carcinogenic activity for skin tumors (Molnár et al., 1993).

Mutagenicity Assessment

The mutagenic activities of benz[a]acridine and its derivatives were examined in bacterial and mammalian cells, highlighting the importance of bay-region activation (Wood et al., 1983).

Chromatographic Analysis

Chromatographic methods have been reviewed for analyzing benz[a]acridine in environmental samples, noting its carcinogenic activity (Motohashi et al., 1993).

Bioconcentration and Metabolism Studies

A study on fathead minnows (Pimephales promelas) investigated the bioconcentration and metabolism of benz[a]acridine, finding that metabolic transformation reduced bioconcentration significantly (Southworth et al., 1981).

Carcinogenicity and Physical Properties

Research on the relationship between carcinogenicity and the physical and chemical properties of benz[a]acridine suggests a correlation between these factors (Buu-hoi et al., 1956).

Genotoxic Toxicology

A study assessed the genotoxic toxicology of acridines, including benz[a]acridine, noting their intercalation with DNA and the potential for covalent interaction following metabolic activation (Ferguson & Denny, 1991).

Synthesis and Carcinogenic Activity

The synthesis and carcinogenic activity of oxidized benzacridines were studied, showing weak carcinogenic properties in some derivatives (Croisy-Delcey et al., 1983).

Safety And Hazards

Benz[a]acridine is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus .

properties

IUPAC Name

benzo[a]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-3-7-14-12(5-1)9-10-17-15(14)11-13-6-2-4-8-16(13)18-17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZRTMZYUDVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075371
Record name Benz[a]acridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz[a]acridine

CAS RN

225-11-6, 12041-95-1
Record name Benz[a]acridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(a)acridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[a]acridine
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Record name Benz[a]acridine
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Record name BENZ(A)ACRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
538
Citations
AW Wood, RL Chang, W Levin, DE Ryan, PE Thomas… - Cancer Research, 1983 - AACR
The mutagenic activities of benz(a)acridine, benz(c)acridine, and a number of their derivatives, including 12 epoxides and diol-epoxides, were examined in bacterial and mammalian …
Number of citations: 55 aacrjournals.org
J Jacob, A Schmoldt, W Kohbrok, G Raab, G Grimmer - Cancer Letters, 1982 - Elsevier
The metabolism of benz[a]- and benz[c]acridine by liver and lung microsomes from untreated, phenobarbital (PB)-treated and benzo[k]fluoranthene (BkF)-treated rats has been studied …
Number of citations: 28 www.sciencedirect.com
D Makhey, C Yu, A Liu, LF Liu, EJ LaVoie - Bioorganic & medicinal …, 2000 - Elsevier
Coralyne and several other synthetic benzo[a,g]quinolizium derivatives related to protoberberine alkaloids have exhibited activity as topoisomerase poisons. These compounds are …
Number of citations: 49 www.sciencedirect.com
W Levin, AW Wood, RL Chang, S Kumar, H Yagi… - Cancer research, 1983 - AACR
Benz[c]acridine (B[c]ACR) and 12 of its derivatives, including the 5 metabolically possible trans-dihydrodiols, the diastereomeric bay-region diol-epoxides, 2 non-bay-region diol-…
Number of citations: 41 aacrjournals.org
J Mock, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The base-catalysed reaction between o-aminobenzaldehyde and naphthalene-1,3-diol gave benz[a]acridin-5-ol which was converted into 5-methoxy-7-methylbenz[a]-acridone. The …
Number of citations: 3 www.publish.csiro.au
GR Southworth, CC Keffer, JJ Beauchamp - Archives of environmental …, 1981 - Springer
The bioconcentration and metabolism of benz(a)acridine in fathead minnows (Pimephales promelas) was investigated using 14 C-labelled benz(a)acridine. The rates of uptake, …
Number of citations: 41 link.springer.com
N Motohashi, J Emrani, R Meyer… - Organic preparations and …, 1993 - Taylor & Francis
Methods for the syntheses of benz [c] acridines generally involve routes which are similar to those used in the synthesis of acridines.’This review summarizes the syntheses of potential …
Number of citations: 3 www.tandfonline.com
AR Steward, S Kumar, HC Sikka - Carcinogenesis, 1987 - academic.oup.com
As part of a project to assess the effect of heterocyclic nitrogen in modifying the metabolism and mutagenicity of polycyclic aromatic hydrocabons, we investigated the metabolism of …
Number of citations: 18 academic.oup.com
AL Mattioda, CW Bauschlicher Jr, A Ricca… - … Acta Part A: Molecular …, 2017 - Elsevier
The matrix-isolated, mid-infrared spectra of seven acridine-based polycyclic aromatic nitrogen heterocycles (PANHs) have been measured and compared to their non-nitrogen …
Number of citations: 22 www.sciencedirect.com
M Croisy-Delcey, A Croisy, F Zajdela… - journal of Medicinal …, 1983 - ACS Publications
The synthesis of 15 compounds related either to the benz [c] acridine or to the benz [a] acridine series is reported. Spectral data, ie, NMR and El fragmentation, are given. These …
Number of citations: 45 pubs.acs.org

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